Cas no 314769-18-1 (4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide)

4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide
- SR-01000011050
- 4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide
- Z56970079
- 4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzenesulfonamide
- AKOS001057415
- 4-fluoro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide
- SR-01000011050-1
- 314769-18-1
- HMS1652H12
- F1272-0013
-
- Inchi: 1S/C18H16FNO3S/c1-14-4-8-16(9-5-14)20(13-17-3-2-12-23-17)24(21,22)18-10-6-15(19)7-11-18/h2-12H,13H2,1H3
- InChI Key: UEDWDPCKCZTCBF-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(N(C1C=CC(C)=CC=1)CC1=CC=CO1)(=O)=O
Computed Properties
- Exact Mass: 345.08349271g/mol
- Monoisotopic Mass: 345.08349271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 58.9Ų
4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1272-0013-10mg |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1272-0013-40mg |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1272-0013-1mg |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1272-0013-4mg |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1272-0013-20mg |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1272-0013-20μmol |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1272-0013-3mg |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1272-0013-15mg |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1272-0013-5μmol |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1272-0013-30mg |
4-fluoro-N-[(furan-2-yl)methyl]-N-(4-methylphenyl)benzene-1-sulfonamide |
314769-18-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide Related Literature
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide
Recent Advances in the Study of 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide (CAS: 314769-18-1)
The compound 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide (CAS: 314769-18-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme target involved in inflammatory pathways. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding interactions and selectivity of the compound, providing valuable insights for further optimization.
In addition to its anti-inflammatory potential, 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide has also been investigated for its anticancer properties. A recent preprint on bioRxiv (2024) reported that the compound induces apoptosis in certain cancer cell lines by modulating key signaling pathways. The researchers employed high-throughput screening and proteomic analysis to identify the molecular targets of the compound, highlighting its multi-faceted mechanism of action.
Another area of interest is the pharmacokinetic profile of 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide. A study in the European Journal of Pharmaceutical Sciences (2023) evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties using in vitro and in vivo models. The results indicated favorable bioavailability and metabolic stability, suggesting its potential for further preclinical development.
Despite these promising findings, challenges remain in the development of 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide as a therapeutic agent. Issues such as off-target effects and formulation stability need to be addressed in future studies. However, the compound's unique chemical structure and diverse biological activities make it a compelling candidate for continued research in the field of chemical biology and drug discovery.
In conclusion, recent studies on 4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide (CAS: 314769-18-1) have shed light on its potential as a versatile scaffold for the development of novel therapeutics. Further research is warranted to fully exploit its pharmacological properties and translate these findings into clinical applications.
314769-18-1 (4-fluoro-N-(furan-2-yl)methyl-N-(4-methylphenyl)benzene-1-sulfonamide) Related Products
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)




